双(4-叔丁基苯基)胺

描述

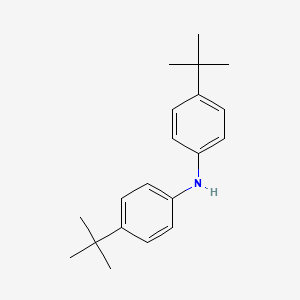

Bis(4-tert-butylphenyl)amine, also known as bis-TBA, is a secondary amine that is widely used in organic chemistry and in the synthesis of various organic compounds. It is an important building block in the synthesis of many organic compounds, and it is also used as a catalyst in organic reactions. Bis-TBA has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. Bis-TBA is also used as a reagent in the synthesis of various organic compounds, including polymers and pharmaceuticals.

科学研究应用

合成和材料性能

双(4-叔丁基苯基)胺用于各种化学合成和材料应用中。Golubev 和 Sen' (2013) 的一项研究详细介绍了它通过氧化转化为双(4-叔丁基苯基)氨氧基,展示了它在化学转化中的用途 (Golubev & Sen', 2013)。Hsiao、Yang 和 Chen (2000) 的另一项研究表明了它在聚酰亚胺的生产中的用途,聚酰亚胺是一种以其热稳定性和溶解性而闻名的材料,在工业应用中很重要 (Hsiao, Yang, & Chen, 2000)。

催化和反应机理

双(4-叔丁基苯基)胺在催化中也起着至关重要的作用。Gajare 等人 (2004) 探讨了它在铜催化的胺化反应中的作用,促进了仲胺或叔胺的形成 (Gajare, Toyota, Yoshifuji, & Ozawa, 2004)。此外,Golubev、Tkachev 和 Sen' (2014) 研究了它在强酸存在下的歧化反应,这对于理解涉及该化合物的反应机理非常重要 (Golubev, Tkachev, & Sen', 2014)。

光聚合和3D打印

在光聚合领域,双(4-叔丁基苯基)胺已找到用途,正如 Chen 等人 (2021) 所描述的那样。它在 LED 光下诱导某些化合物光聚合的作用,有助于 3D 打印应用,展示了它在现代技术应用中的多功能性 (Chen, Noirbent, Liu, Zhang, Sun, Morlet‐Savary, Gigmes, Xiao, Dumur, & Lalevée, 2021)。

作用机制

Target of Action

Bis(4-tert-butylphenyl)amine is an organic chemical compound with the molecular formula C20H27N The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that it can undergoreductive bromination , where two hydrogens in ortho positions of benzene rings are substituted by Br2, providing a two-electron reduction of hydroxylamine to amine .

Biochemical Pathways

It’s known that the compound can participate in redox reactions, such as the reductive bromination mentioned above

Pharmacokinetics

Its physical properties such as density (0974g/cm3), melting point (108°C), and boiling point (195°C at 3mmHg) have been documented . These properties can influence its pharmacokinetic behavior.

安全和危害

生化分析

Biochemical Properties

Bis(4-tert-butylphenyl)amine plays a significant role in biochemical reactions, particularly in catalyzing bond-forming reactions. It interacts with various enzymes, proteins, and other biomolecules, facilitating efficient and selective construction of complex molecular architectures . The compound’s interaction with enzymes such as oxidoreductases and transferases enhances its role in biochemical processes, making it a valuable reagent in synthetic chemistry.

Cellular Effects

Bis(4-tert-butylphenyl)amine has been observed to influence cell function significantly. It affects various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Bis(4-tert-butylphenyl)amine can inhibit cell growth, particularly in mammalian cell lines . This inhibition is often associated with a decrease in mitochondrial membrane potential, indicating its impact on cellular energy metabolism .

Molecular Mechanism

The molecular mechanism of Bis(4-tert-butylphenyl)amine involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, Bis(4-tert-butylphenyl)amine has been shown to undergo reductive bromination, where it reacts with bromine to form brominated derivatives . This reaction highlights its ability to participate in redox reactions and influence enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bis(4-tert-butylphenyl)amine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Bis(4-tert-butylphenyl)amine is stable at room temperature and can be stored for extended periods without significant degradation

Dosage Effects in Animal Models

The effects of Bis(4-tert-butylphenyl)amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing biochemical reactions and cellular processes. At higher doses, it may cause toxic or adverse effects, including cell growth inhibition and metabolic disturbances . Understanding the dosage threshold is essential for optimizing its use in biochemical and pharmacological applications.

Metabolic Pathways

Bis(4-tert-butylphenyl)amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic flux and metabolite levels are influenced by its interaction with enzymes such as cytochrome P450 oxidases . These interactions play a crucial role in determining the compound’s metabolic fate and its impact on cellular metabolism.

Transport and Distribution

The transport and distribution of Bis(4-tert-butylphenyl)amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and its potential effects on cellular function.

Subcellular Localization

Bis(4-tert-butylphenyl)amine exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for understanding its role in cellular processes and its potential impact on cellular function.

属性

IUPAC Name |

4-tert-butyl-N-(4-tert-butylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6/h7-14,21H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPEKHRGERHDLRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332547 | |

| Record name | Bis(4-tert-butylphenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4627-22-9 | |

| Record name | 4,4'-Di-tert-butyldiphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004627229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(4-tert-butylphenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-DI-TERT-BUTYLDIPHENYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S25750I14Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Bis(4-tert-butylphenyl)amine useful in polymer synthesis, and how does it influence the properties of the resulting polymers?

A1: Bis(4-tert-butylphenyl)amine serves as a crucial building block for creating electroactive polymers, specifically polyamides and polyimides []. It achieves this by acting as a diamine monomer, reacting with dicarboxylic acids or tetracarboxylic dianhydrides. The resulting polymers incorporate the bis(4-tert-butylphenyl)amine units within their backbone [].

Q2: How does the presence of tert-butyl groups in Bis(4-tert-butylphenyl)amine affect the electrochemical stability of the polymers it forms?

A2: The tert-butyl groups in Bis(4-tert-butylphenyl)amine play a critical role in improving the electrochemical stability of the resulting polymers []. These bulky substituents provide steric hindrance around the electroactive triphenylamine core. This hindrance limits the extent of undesirable side reactions, such as dimerization or degradation, that can occur during the redox cycling of the polymer. Consequently, the polymers exhibit enhanced electrochemical stability compared to their counterparts lacking the tert-butyl groups []. This increased stability is crucial for ensuring the long-term performance and practicality of these materials in electrochromic devices.

Q3: Beyond polymers, are there other applications where Bis(4-tert-butylphenyl)amine plays a role in material science?

A3: Yes, Bis(4-tert-butylphenyl)amine is a key component in developing novel photoinitiating systems for photopolymerization processes, including 3D printing applications []. In these systems, Bis(4-tert-butylphenyl)amine is often used in conjunction with a photosensitizer dye and an iodonium salt. Upon light irradiation, this system generates reactive species that initiate the polymerization of specific monomers, leading to the formation of solid materials. The use of Bis(4-tert-butylphenyl)amine in such systems has shown promise in achieving efficient photopolymerization under mild conditions, enabling the fabrication of complex 3D structures with high resolution and spatial control [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Amino-2-methylpropyl)amino]ethanol](/img/structure/B1267896.png)

![2-[(2-Amino-2-methylpropyl)amino]-2-methylpropan-1-ol](/img/structure/B1267897.png)

![1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1267903.png)

![N-[(4-aminophenyl)methyl]acetamide](/img/structure/B1267911.png)